molecular formula C19H23FN2 B5820716 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine

1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B5820716
M. Wt: 298.4 g/mol
InChI Key: RPMHTPUVGMYAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine, also known as DFMDP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to the activation of downstream signaling pathways. It also acts as a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of serotonin and dopamine in the brain. This mechanism of action is responsible for the neuroprotective, antidepressant, anxiolytic, and anticancer properties of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It can also prevent neuronal apoptosis and protect against neurodegenerative diseases. In addition, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine can induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to develop more effective formulations of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine that can improve its solubility and increase its half-life. Additionally, the development of new analogs of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine with improved pharmacological properties could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 2,5-dimethylphenylpiperazine with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone or methanol. The resulting product is purified through recrystallization to obtain 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine in its pure form.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology. In neurology, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have neuroprotective effects and can prevent neuronal apoptosis. In psychiatry, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have anticancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMHTPUVGMYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.